N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a chemical compound characterized by its complex structure, which includes a thiadiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method includes the cyclization of thiosemicarbazide derivatives with chloroacetic acid under acidic conditions. The resulting thiadiazole intermediate is then coupled with 2,4-dichlorophenylamine and 3,4-dimethylbenzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and developing new therapeutic agents.
Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-acetamide: Similar in structure but lacks the thiadiazole ring.
3,4-dimethylbenzamide: A simpler compound without the dichlorophenyl group or thiadiazole ring.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-4-11(7-10(9)2)15(23)20-17-22-21-16(24-17)13-6-5-12(18)8-14(13)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGOCJDNVMONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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